Enhanced Lipophilicity for Superior Membrane Penetration vs. Acetamide Analog
The target compound possesses significantly higher lipophilicity than its closest N-acetyl analog. This is critical for membrane permeability in cell-based assays. The predicted XLogP3-AA for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is 2.4 [1]. In contrast, the analog where the isobutyramide is replaced with a simple acetamide group (N-[4-(2-chloroacetyl)phenyl]acetamide) has a calculated XLogP of approximately 1.0 [2]. This >1-log unit increase suggests a roughly 10-fold higher partition coefficient in an octanol/water system.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | N-[4-(2-chloroacetyl)phenyl]acetamide (CAS 140-49-8) with predicted XLogP ≈ 1.0 |
| Quantified Difference | Δ = +1.4 log units (approximately 25-fold increase in partition coefficient) |
| Conditions | Predicted by XLogP3 3.0 algorithm as reported on PubChem |
Why This Matters
A higher LogP directly correlates with improved passive membrane permeability, making this compound a superior starting point for designing cell-permeable probes or inhibitors targeting intracellular proteins.
- [1] PubChem. (2025). N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CID 2468243). Computed Properties: XLogP3-AA = 2.4. View Source
- [2] ACS. (2024). N-[4-(2-Chloroacetyl)phenyl]acetamide. CAS Common Chemistry. Molecular Formula: C10H10ClNO2. View Source
